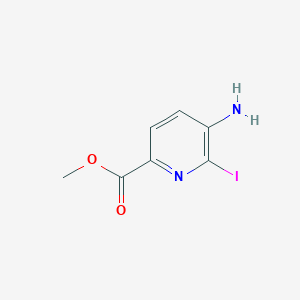

Methyl 5-amino-6-iodopicolinate

Vue d'ensemble

Description

“Methyl 5-amino-6-iodopicolinate” is a chemical compound with the CAS number 872355-60-7 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “Methyl 5-amino-6-iodopicolinate” involves the use of sodium periodate and iodine in N,N-dimethyl-formamide at 60℃ . The reaction is stirred for 48 hours, and the resulting mixture is added to a 10% aqueous sodium sulfite solution. The crystals are collected by filtration, washed with water, and dried under reduced pressure .Physical And Chemical Properties Analysis

“Methyl 5-amino-6-iodopicolinate” is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization

- Methyl 5-amino-6-iodopicolinate is a compound that can be involved in the synthesis of diverse morpholines, piperazines, and thiomorpholines through iodine-mediated cyclization. This process is a key step in the creation of a variety of chemical structures, enabling further exploration and applications in various fields of chemistry (Bera & Panda, 2012).

Chemical Transformations

- The compound has been utilized in studies exploring the electrophilic substitution reactions of related chemical structures. For instance, research into the iodination and aminomethylation of 5-hydroxypicolinic acid, a related compound, indicates the potential for methyl 5-amino-6-iodopicolinate to undergo similar chemical transformations, leading to the formation of derivatives with diverse properties (Smirnov et al., 1976).

Pharmacological Research

- While details specifically on methyl 5-amino-6-iodopicolinate are limited, compounds with similar structures have been examined for their potential pharmacological effects. For example, research on AM630, a compound structurally related to methyl 5-amino-6-iodopicolinate, has revealed its properties as a cannabinoid receptor antagonist in the brain, indicating the potential for related compounds to be studied for similar biological activities (Hosohata et al., 1997).

Potential Applications in Sensing Technologies

- There is also interest in the application of such compounds in sensing technologies. Studies on similar compounds have demonstrated their potential in detecting and sensing different metal ions, suggesting that methyl 5-amino-6-iodopicolinate might be explored for similar applications (Hazra et al., 2018).

Safety and Hazards

“Methyl 5-amino-6-iodopicolinate” is classified under the GHS07 hazard pictogram . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It’s also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propriétés

IUPAC Name |

methyl 5-amino-6-iodopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAWLFXZOHDXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704844 | |

| Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-6-iodopicolinate | |

CAS RN |

872355-60-7 | |

| Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

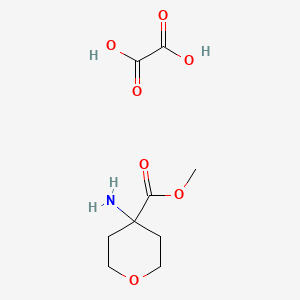

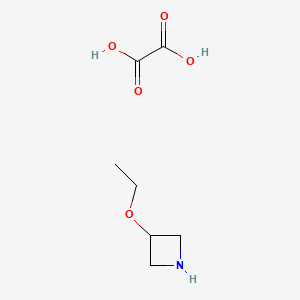

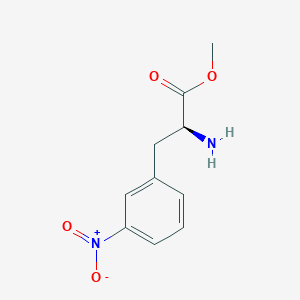

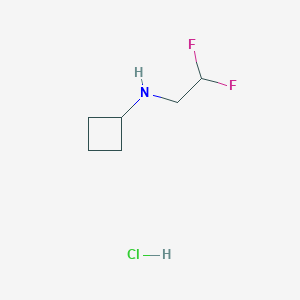

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1424376.png)

![2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424377.png)

![(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1424378.png)

![3-Methylxanthine-[13C4,15N3]](/img/structure/B1424388.png)